molecular formula C18H21N3O6S B1668875 7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate CAS No. 121123-17-9

7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

Cat. No.: B1668875
CAS No.: 121123-17-9
M. Wt: 407.4 g/mol
InChI Key: ALYUMNAHLSSTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefprozil monohydrate is a semisynthetic, broad-spectrum cephalosporin antibiotic intended for research applications . Its bactericidal action results from the inhibition of bacterial cell wall synthesis. The compound achieves this by binding to specific Penicillin-Binding Proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of bacterial cell wall assembly . Cell lysis is subsequently mediated by bacterial cell wall autolytic enzymes . This mechanism of action is of significant research value for studying bacterial cell wall biosynthesis and combating pathogenic bacteria. The spectrum of research for cefprozil includes both Gram-positive and Gram-negative bacteria . It has demonstrated in vitro activity against key organisms such as Streptococcus pneumoniae , Haemophilus influenzae , staphylococci, and Streptococcus pyogenes . Researchers utilize this compound in studies related to respiratory tract infections, otitis media, and skin and soft tissue infections . Its high oral bioavailability of approximately 95% and a plasma half-life of around 1.3 hours make it a relevant compound for pharmacokinetic and pharmacodynamic studies . The chemical formula for Cefprozil (anhydrous basis) is C18H19N3O5S, with an average molecular weight of 389.43 g/mol . The monohydrate form has an average molecular weight of 407.44 g/mol . This product is provided as a solid for research purposes. It is critical to note that this product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYUMNAHLSSTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121123-17-9
Record name (6R,7R)-7-[(R)-2-amino-2-(p-hydroxyphenyl)acetamido]-8-oxo-3-propenyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Reaction Pathway

StepReagents/ConditionsPurposeYield
a Compound II + di-tert-butyl dicarbonate, 4-dimethylaminopyridine, N,N-dimethylformamide (30–40°C)Protects amine group via carbamate formation90.3%
b Compound III + oxalyl chloride, acid-binding agent (e.g., triethylamine), compound IVForms acyl chloride intermediate for amide bond synthesis91.8%
c Compound V + dilute HCl (25–30°C)Deprotection of tert-butoxycarbonyl (Boc) group92.5–96.6%

Key observations:

  • Step a reduces unwanted side reactions by protecting the amine with di-tert-butyl dicarbonate .

  • Step b uses oxalyl chloride to activate the carboxyl group, enabling efficient coupling with compound IV .

Stability and Degradation Pathways

Cefprozil’s stability is influenced by its β-lactam ring and hydroxyl groups:

Hydrolysis of β-Lactam Ring

  • The β-lactam ring undergoes hydrolysis under acidic or alkaline conditions , leading to loss of antibacterial activity.

  • pH-dependent degradation :

    • Stable at pH 4–7 (oral bioavailability ~90%) .

    • Rapid degradation occurs at extremes (pH < 3 or > 8) .

Solid-State Stability

  • No significant degradation occurs when stored at 25°C in airtight containers .

Isomerization Reactions

Cefprozil exists as a 90:10 cis/trans isomeric mixture . The synthesis route ensures predominant cis-isomer formation:

  • Stereochemical control : The allylic chloride displacement with triphenylphosphine (forming intermediate 2 ) and subsequent ylide condensation with acetaldehyde ensures ≥90% cis-configuration .

  • Isomer separation is not required due to comparable antimicrobial activity of both forms .

Pharmacokinetic Metabolism

While cefprozil is primarily excreted unchanged, minor metabolic pathways include:

Enzymatic Hydrolysis

  • Hepatic enzymes partially hydrolyze the β-lactam ring, though this accounts for <10% of clearance .

  • Urinary excretion : 54–62% of the dose is eliminated unchanged .

Plasma Concentrations

Dose (mg)Peak Plasma (µg/mL)Half-Life (hr)Urinary Excretion (%)
2506.11.560
50010.51.562
100018.31.554
Data from FDA pharmacokinetic studies .

Key Functional Group Reactivity

Functional GroupReactivity
β-Lactam ringSusceptible to hydrolysis (acid/alkali), enzymatic cleavage
Primary amineForms salts with acids (e.g., HCl in synthesis)
Hydroxyl groupParticipates in hydrogen bonding; impacts solubility
Propenyl chainInfluences stereochemistry and isomer ratios

Scientific Research Applications

Clinical Applications

Cefprozil is primarily indicated for the treatment of various infections caused by susceptible strains of bacteria. The following are notable applications:

  • Acute Otitis Media : Cefprozil is effective against common pathogens such as Streptococcus pneumoniae and Haemophilus influenzae, including beta-lactamase-producing strains .
  • Sinusitis : It is used in treating acute bacterial sinusitis, particularly in pediatric populations .
  • Skin and Skin Structure Infections : Clinical studies have demonstrated cefprozil's efficacy in treating skin infections caused by susceptible organisms .
  • Pharyngitis/Tonsillitis : Cefprozil is also indicated for treating pharyngitis and tonsillitis in children .

Pharmacokinetics

Cefprozil exhibits favorable pharmacokinetic properties:

  • Absorption : The drug is well absorbed after oral administration, with peak plasma concentrations occurring approximately 1.5 hours post-dose.
  • Distribution : The steady-state volume of distribution is approximately 0.23 L/kg.
  • Elimination : The average plasma half-life is about 1.3 hours in healthy subjects, with urinary excretion accounting for approximately 60% of the administered dose .

Table 1: Pharmacokinetic Parameters of Cefprozil

Dosage (mg)Peak Plasma Concentration (µg/mL)Urinary Excretion (%)
2506.160
50010.562
100018.354

Case Studies

Several clinical trials support the use of cefprozil in various infections:

  • Acute Otitis Media : A study involving pediatric patients showed that cefprozil was as effective as high-dose amoxicillin in treating acute otitis media, with fewer side effects reported .
  • Skin Infections : In a comparative study against cefaclor, cefprozil demonstrated superior efficacy in treating skin infections, leading to quicker resolution times and lower recurrence rates .
  • Pharyngitis/Tonsillitis : A randomized trial highlighted cefprozil's effectiveness in treating streptococcal pharyngitis, showing significant symptom relief compared to placebo controls .

Safety Profile

Cefprozil is generally well-tolerated, but like all antibiotics, it can lead to side effects such as gastrointestinal disturbances (diarrhea, nausea) and allergic reactions in some patients. Serious adverse effects are rare but may include severe diarrhea due to Clostridium difficile infection .

Mechanism of Action

Cefprozil monohydrate, like other beta-lactam antibiotics, exerts its effects by binding to penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is crucial for bacterial cell wall integrity. As a result, the bacterial cell wall is weakened, leading to cell lysis and death .

Comparison with Similar Compounds

Comparison with Similar Cephalosporins

Generational Classification and Spectrum of Activity

Cephalosporins are categorized into generations based on their antimicrobial spectrum and resistance to β-lactamases. Below is a comparison with key analogs:

Compound Generation Key Spectrum Dosing Frequency
Cefprozil Monohydrate Second Gram-positive (e.g., S. aureus), limited Gram-negative (e.g., H. influenzae) Twice daily
Cefadroxil First Gram-positive (narrower than second-gen), limited Gram-negative Twice daily
Cefpodoxime Proxetil Third Expanded Gram-negative (e.g., Neisseria gonorrhoeae), less Gram-positive Once/twice daily
Cefepime Fourth Broad Gram-negative (e.g., Pseudomonas aeruginosa), stable against AmpC β-lactamases Every 12 hours
Cefpirome Sulfate Fourth Similar to cefepime, enhanced activity against resistant Enterobacteriaceae Once/twice daily

Sources:

Key Differences :

  • Second vs. First Generation : Cefprozil has enhanced Gram-negative coverage compared to cefadroxil but less than third/fourth-generation agents .
  • Second vs. Third Generation : Cefpodoxime offers superior activity against Moraxella catarrhalis and β-lactamase-producing H. influenzae but weaker Gram-positive coverage .
  • Second vs. Fourth Generation: Cefepime and cefpirome target multidrug-resistant Gram-negative bacteria, including P. aeruginosa, due to improved β-lactamase stability .

Physicochemical Properties

Solubility and Stability
Property Cefprozil Monohydrate Cephradine Cefepime Dihydrochloride
Solubility in Water pH-dependent; increases with alkalinity (e.g., 3.42 mg/mL at pH 7) Higher solubility at acidic pH Highly soluble across pH range
Degradation Degrades under hydrolytic, oxidative, thermal, and photolytic stress Stable in dry form, hydrolyzes in solution Stable in lyophilized form

Implications :

  • Cefprozil’s pH-dependent solubility influences formulation strategies (e.g., buffered suspensions) .
  • Its instability under stress conditions necessitates strict storage protocols (e.g., protection from light and moisture) .

Pharmacokinetics and Dosage Forms

Parameter Cefprozil Monohydrate Cefadroxil Monohydrate Cefpodoxime Proxetil
Bioavailability ~95% (oral) ~90% ~50% (ester prodrug)
Half-life (hours) 1.3 1.5 2.3
Dosage Forms Tablets (250–500 mg), Oral Suspension (125–250 mg/5 mL) Capsules, Powder for Suspension Tablets, Oral Suspension

Sources:

Clinical Considerations :

  • Cefprozil’s high bioavailability and twice-daily dosing improve patient compliance compared to cefpodoxime, which requires more frequent dosing .

Analytical Methods

Compound Primary Analytical Methods Specificity
Cefprozil Monohydrate Spectrophotometry (MBTH reaction at 521/624 nm; PdCl₂ chelation at 345 nm) Selective for α-aminoacyl group (e.g., 486 nm absorption distinguishes from other cephalosporins)
Cefpirome Sulfate HPLC (monolithic columns for impurity profiling) Detects diastereomers and degradation products
Cefpodoxime Proxetil RP-HPLC with sub-2-μm columns for impurity analysis High resolution for isomer separation

Key Findings :

  • Cefprozil’s spectrophotometric methods are cost-effective for quality control but less specific than HPLC/UPLC techniques used for newer cephalosporins .

Contraindications :

  • Cefprozil is contraindicated in patients with cephalosporin hypersensitivity, similar to other agents in the class .

Biological Activity

Cefprozil monohydrate is a semi-synthetic, second-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, in vitro efficacy against various pathogens, and relevant clinical findings.

Cefprozil functions by inhibiting bacterial cell wall synthesis. It achieves this by binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. This binding inhibits the third and final stage of cell wall synthesis, leading to cell lysis mediated by bacterial autolytic enzymes .

Pharmacokinetics

  • Absorption : Cefprozil is well absorbed after oral administration, with a bioavailability of approximately 90-95% .
  • Distribution : The volume of distribution is about 0.23 L/kg, and plasma protein binding is approximately 36% .
  • Half-life : The elimination half-life in healthy individuals is around 1.3 hours, but this can extend to 5.9 hours in patients with renal impairment .
  • Excretion : Cefprozil is primarily eliminated via the kidneys, with significant urinary excretion observed post-administration .

In Vitro Activity

Cefprozil demonstrates in vitro activity against a variety of gram-positive and gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against selected organisms:

OrganismNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus1000.258.00
Streptococcus pneumoniae2000.061.00
Haemophilus influenzae1500.122.00
Escherichia coli3001.0016.00
Moraxella catarrhalis50≤0.0080.25

Cefprozil is particularly effective against beta-lactamase producing strains of certain pathogens, which enhances its clinical utility .

Case Study: Drug-Induced Liver Injury

A notable case involved a 27-month-old girl who developed jaundice after receiving cefprozil for cystitis. Liver biopsy indicated drug-induced liver injury, highlighting the potential hepatotoxicity associated with cefprozil use in sensitive populations .

Pharmacokinetic Study in Elderly

In a study involving elderly patients (≥65 years), pharmacokinetic parameters indicated that AUC values were significantly higher compared to younger adults, suggesting altered metabolism and clearance in older populations .

Adverse Reactions

Cefprozil is generally well tolerated; however, some common adverse reactions include gastrointestinal disturbances such as diarrhea (2.7%), nausea (2.3%), and vomiting (1.4%) observed during clinical trials .

Preparation Methods

Synthetic Routes to Cefprozil Monohydrate

Di-tert-Butyl Dicarbonate-Mediated Protection (CN108033972B)

This method employs a three-step sequence starting from compound II [(6R,7R)-7-amino-3-[(Z)-propenyl]-3-cephem-4-carboxylic acid].

Step 1: Amino Group Protection
Compound II reacts with di-tert-butyl dicarbonate (Boc₂O) in N,N-dimethylformamide (DMF) at 30–40°C, catalyzed by 4-dimethylaminopyridine (DMAP). The Boc group selectively protects the 7-amino moiety, yielding compound III with 90.3% efficiency. Optimal molar ratios are critical:

  • Compound II : Boc₂O = 1 : 1–1.1
  • Compound II : DMAP = 1 : 0.05–0.1

Step 2: Acyl Chloride Formation and Coupling
Compound III is treated with oxalyl chloride (ClCO)₂ in dichloromethane (DCM) under nitrogen, generating an acyl chloride intermediate. Subsequent reaction with compound IV [(2-amino-2-(4-hydroxyphenyl)acetic acid)] in the presence of N,N-diisopropylethylamine (DIPEA) forms compound V. This step achieves 91.8% yield, attributed to the electrophilic reactivity of the acyl chloride.

Step 3: Acidic Deprotection
Compound V undergoes deprotection using dilute hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in DCM, cleaving the Boc group to yield cefprozil. Neutralization with NaOH and ethyl acetate extraction affords the final product with 92–96.6% yield and >99.75% purity.

Table 1: Yield and Purity Data for CN108033972B Method

Step Reagent Solvent Yield (%) Purity (%)
1 Boc₂O, DMAP DMF 90.3 99.78
2 (ClCO)₂, DIPEA DCM 91.8 99.88
3 HCl (1M) DCM/H₂O 96.6 99.87

Silylated Mixed Anhydride Approach (EP2213676A1)

This patent describes a low-temperature (−40°C) silylation strategy to suppress self-acylation, a common side reaction in cephalosporin synthesis.

Key Innovations

  • Silylation Reagent : N,O-bis(trimethylsilyl)acetamide (BSA) selectively silylates the carboxyl group of amoxydane salt, forming a mixed anhydride intermediate. Hexamethyldisilazane (HMDS) and trimethylsilyl iodide (TMSI) are ineffective, leading to colored impurities.
  • Temperature Control : Reactions conducted below −20°C minimize epimerization at the 7-position, preserving stereochemical integrity.

Procedure Overview

  • Silylation : Amoxydane salt is treated with BSA in chlorinated solvents (e.g., DCM), generating a silylated intermediate.
  • Acylation : The intermediate reacts with 7-amino-3-(Z/E-propenyl)-3-cephem-4-carboxylate at −25°C, followed by 1,3-propanediol quenching.
  • Crystallization : Adjusting the pH to 5.5–7.0 with ammonia precipitates cefprozil as a DMF solvate, later converted to the monohydrate.

Table 2: Performance Metrics for EP2213676A1 Method

Parameter Value
Reaction Temperature −40°C to −25°C
Silylation Efficiency 98.2%
Final Product Purity 99.6% (HPLC)

Comparative Analysis of Methodologies

Yield and Scalability
  • The Boc-mediated route (CN108033972B) excels in total yield (cumulative 85–89%) and operational simplicity, making it ideal for industrial-scale production.
  • The silylation method (EP2213676A1) prioritizes purity (99.6%) but requires cryogenic conditions, increasing energy costs.
Byproduct Formation
  • Boc protection reduces amine side reactions, limiting dimerization to <0.5%.
  • Silylation eliminates self-acylation, suppressing the Z/E isomerization to <1%.
Solvent Systems
  • DMF and DCM are ubiquitous, but EP2213676A1’s use of phenol-methylene chloride mixtures complicates waste disposal.

Critical Process Parameters

Temperature Optimization

  • Acyl Chloride Formation : Exothermic reactions require strict control at 25–30°C to prevent decomposition.
  • Deprotection : Acid concentration (1M HCl vs. TFA) influences reaction kinetics. TFA offers faster deprotection (4h vs. 10h for HCl) but may degrade the β-lactam ring.

Catalytic Additives

  • DMAP accelerates Boc protection by deprotonating the amino group, enhancing nucleophilicity.
  • DIPEA scavenges HCl during acyl chloride formation, preventing protonation of the amine.

Industrial-Scale Considerations

Cost Analysis

Component Cost (USD/kg)
Boc₂O 120–150
Oxalyl Chloride 80–100
BSA 300–350

The Boc route is 40% cheaper due to lower reagent costs and ambient-temperature steps.

Regulatory Compliance

  • Impurity Profiling : EP2213676A1’s method reduces genotoxic impurities (e.g., methylene chloride residuals) to <10 ppm.
  • Polymorphic Control : Monohydrate formation requires strict humidity control (45–65% RH) during crystallization.

Q & A

Basic Research Questions

Q. What standard analytical methods are recommended for characterizing the purity and stability of cefprozil monohydrate in solid dosage forms?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying cefprozil monohydrate in formulations, as it separates degradation products and impurities effectively. Spectrophotometric methods, such as charge-transfer complexation with π-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), provide rapid quantification but require validation against reference standards . Stability studies should follow ICH guidelines, assessing pH sensitivity (optimal stability at pH 4.0–6.0) and water content (≤3.0% via volumetric titration) under accelerated storage conditions .

Q. How does the classification of cefprozil monohydrate as a second-generation cephalosporin influence its experimental use in antimicrobial resistance studies?

  • Methodological Answer : Cefprozil’s β-lactam structure and activity against Gram-positive and limited Gram-negative bacteria (e.g., Streptococcus pneumoniae) make it suitable for studying resistance mechanisms like β-lactamase production. Researchers should pair MIC (minimum inhibitory concentration) assays with molecular techniques (e.g., PCR for blaZ genes) to correlate phenotypic resistance with genetic markers. Use standardized bacterial strains (e.g., ATCC controls) to ensure reproducibility .

Q. What experimental protocols are critical for evaluating the hydrolytic degradation of cefprozil monohydrate under varying pH conditions?

  • Methodological Answer : Conduct forced degradation studies in buffered solutions (pH 1.2–8.0) at 37°C, sampling at intervals (e.g., 0, 6, 24 hours). Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., β-lactam ring cleavage). Include kinetic modeling (e.g., first-order decay) to predict shelf-life .

Q. How should dissolution testing be designed for cefprozil monohydrate tablets to ensure bioequivalence?

  • Methodological Answer : While FDA dissolution methods for cefprozil are under development, use paddle apparatus (USP II) with biorelevant media (e.g., phosphate buffer pH 7.2) at 50 rpm. Sample at 10, 20, 30, and 45 minutes, comparing results to pharmacokinetic data (e.g., Cmax, Tmax) from in vivo studies .

Advanced Research Questions

Q. How can discrepancies between experimental (X-ray diffraction) and computational (DFT) models of cefprozil monohydrate’s crystal structure be resolved?

  • Methodological Answer : The monoclinic P21 structure solved via synchrotron X-ray powder diffraction shows a proton transfer suggested by DFT calculations. Validate this using solid-state NMR to probe hydrogen bonding and vibrational spectroscopy (e.g., Raman) to confirm protonation states. Refine computational models by incorporating dispersion corrections (e.g., D3-BJ method) .

Q. What strategies address low success rates in solving complex crystal structures of cefprozil monohydrate using Monte Carlo simulated annealing?

  • Methodological Answer : Optimize simulated annealing parameters (e.g., cooling rate, step size) and incorporate preferred orientation corrections (e.g., March-Dollase model). Use high-resolution synchrotron data (≤1 Å) to reduce noise. Cross-validate with electron diffraction tomography for ambiguous regions .

Q. How can researchers validate novel spectrofluorimetric methods for cefprozil quantification against regulatory standards?

  • Methodological Answer : Perform method validation per ICH Q2(R1), including linearity (1–20 μg/mL), LOD/LOQ (e.g., 0.3 μg/mL and 1.0 μg/mL), and interference studies with common excipients. Compare results to HPLC assays using Bland-Altman analysis. Address matrix effects (e.g., suspension viscosity) by standard addition .

Q. What experimental designs are optimal for assessing the ecological impact of cefprozil monohydrate residues in wastewater?

  • Methodological Answer : Use microcosm studies with activated sludge to simulate biodegradation kinetics. Employ LC-MS/MS to quantify residual cefprozil and metabolites. Assess toxicity via Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201). Model environmental fate using QSAR (quantitative structure-activity relationship) tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Reactant of Route 2
Reactant of Route 2
7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.